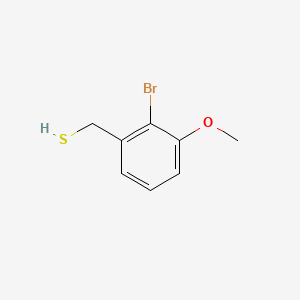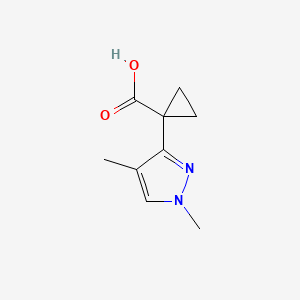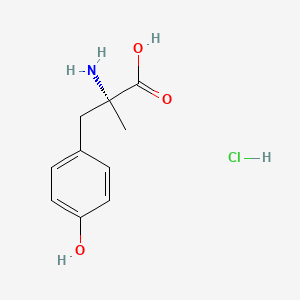
1-(4-Ethoxyphenyl)cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethoxyphenyl)cyclopropan-1-ol is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . This compound features a cyclopropane ring substituted with a hydroxyl group and a 4-ethoxyphenyl group. It is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .
Métodos De Preparación
The synthesis of 1-(4-Ethoxyphenyl)cyclopropan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 4-ethoxybenzaldehyde with diazomethane to form the corresponding cyclopropane derivative. The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like silver nitrate . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research requirements .
Análisis De Reacciones Químicas
1-(4-Ethoxyphenyl)cyclopropan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as silver nitrate, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-Ethoxyphenyl)cyclopropan-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethoxyphenyl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with other molecules .
Comparación Con Compuestos Similares
1-(4-Ethoxyphenyl)cyclopropan-1-ol can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)cyclopropan-1-ol: This compound has a methoxy group instead of an ethoxy group, which can influence its reactivity and interactions with other molecules.
1-(4-Ethoxyphenyl)cyclopentan-1-ol: This compound has a cyclopentane ring instead of a cyclopropane ring, which can affect its chemical properties and applications.
Propiedades
Fórmula molecular |
C11H14O2 |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
1-(4-ethoxyphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C11H14O2/c1-2-13-10-5-3-9(4-6-10)11(12)7-8-11/h3-6,12H,2,7-8H2,1H3 |
Clave InChI |
WTKKMJLQLLYKAE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C2(CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


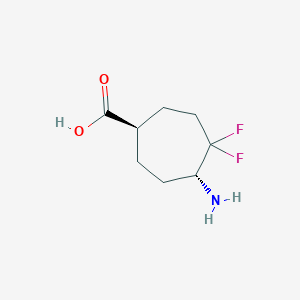
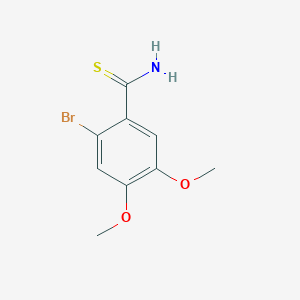
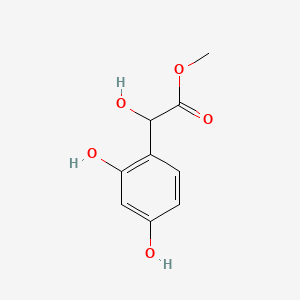
![t-butyl (1R)-2-hydroxy-1-[(methylsulfanyl)methyl]ethylcarbamate](/img/structure/B13587045.png)

![2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B13587053.png)



![tert-butylN-[(2S)-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B13587074.png)
